Isoamyl nitrite

Vue d'ensemble

Description

Vaporole est un composé qui a été historiquement utilisé comme une marque de sels odorants. Il a été développé par Burroughs Wellcome and Company Limited à Londres entre 1924 et 1940 . Le composé est connu pour son odeur forte et ses vapeurs d'ammoniaque combinées à l'huile de citron et de lavande, qui sont inhalées pour choquer le corps et le mettre en action . Vaporole a également été utilisé comme agent anti-angineux et pour traiter l'intoxication au cyanure .

Applications De Recherche Scientifique

Vaporole has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard for calibration in gas chromatography.

Biology: Vaporole is used in studies related to vasodilation and the effects of nitric oxide on biological systems.

Industry: Vaporole is used in the manufacture of perfumes and as a solvent in various industrial processes.

Mécanisme D'action

Target of Action

Isoamyl nitrite primarily targets the Atrial Natriuretic Peptide Receptor 1 (ANPR1) in humans . This receptor plays a crucial role in the regulation of blood pressure and volume in the cardiovascular system .

Mode of Action

This compound acts as an agonist to the ANPR1 . It is a potent vasodilator, meaning it expands blood vessels, resulting in the lowering of blood pressure . This is achieved through the production of nitric oxide, which signals for relaxation of the involuntary muscles . The antianginal action of this compound is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output because of peripheral vasodilation, rather than coronary artery dilation .

Biochemical Pathways

This compound functions as a source of nitric oxide . Nitric oxide is a key player in various biochemical pathways, particularly those involving the regulation of blood pressure and volume. It signals for relaxation of the involuntary muscles, especially the blood vessel walls and the anal sphincter .

Pharmacokinetics

This compound vapors are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation . This rapid absorption contributes to its quick onset of action.

Result of Action

The primary result of this compound’s action is the lowering of blood pressure . By acting as a vasodilator, it expands blood vessels, leading to a decrease in blood pressure . This can provide rapid relief for conditions like angina pectoris. Adverse effects related to this pharmacological activity can include hypotension, headache, flushing of the face, tachycardia, dizziness, and relaxation of involuntary muscles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of base can cause this compound to decompose, yielding nitrite salts and isoamyl alcohol . Furthermore, the concentration of nitrate in the environment can affect the transcription of the genes encoding nitrite reductases, which play a role in the action of this compound . .

Analyse Biochimique

Biochemical Properties

Isoamyl nitrite plays a significant role in biochemical reactions, particularly in the context of its vasodilatory effects. It interacts with various enzymes and proteins, including guanylate cyclase, which is activated by the nitric oxide released from this compound. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells. This compound also interacts with hemoglobin, forming methemoglobin, which can impair oxygen transport in the blood .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In endothelial cells, it promotes the production of nitric oxide, which acts as a signaling molecule to induce vasodilation. This compound also influences cell signaling pathways by increasing cGMP levels, which can affect gene expression and cellular metabolism. Additionally, this compound has been shown to induce oxidative stress in certain cell types, leading to potential cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to nitric oxide, which then activates guanylate cyclase. This activation increases cGMP levels, leading to the relaxation of smooth muscle cells and vasodilation. This compound can also inhibit certain enzymes, such as cytochrome P450, affecting the metabolism of other compounds. Furthermore, it can induce changes in gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively unstable and can decompose in the presence of light and air, leading to a decrease in its effectiveness. Long-term exposure to this compound has been shown to cause oxidative damage to cells and tissues, potentially leading to chronic health effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild vasodilation and relaxation of smooth muscles. At high doses, this compound can cause significant toxicity, including methemoglobinemia, respiratory distress, and even death. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to nitric oxide. This conversion is facilitated by enzymes such as cytochrome P450 and xanthine oxidase. This compound can also affect metabolic flux by altering the levels of cGMP and other metabolites. Additionally, it can interact with cofactors such as NADPH, influencing various biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interaction with binding proteins. It can accumulate in lipid-rich tissues due to its lipophilic nature. This compound is also transported in the bloodstream, where it can interact with hemoglobin and other plasma proteins, affecting its distribution and localization .

Subcellular Localization

This compound is primarily localized in the cytoplasm and cell membranes, where it exerts its effects on smooth muscle cells and endothelial cells. It can also be found in mitochondria, where it may influence cellular respiration and energy production. Post-translational modifications, such as nitrosylation, can direct this compound to specific cellular compartments, affecting its activity and function .

Méthodes De Préparation

La préparation de Vaporole, plus précisément du nitrite d'isoamyle, implique la réaction de l'alcool isoamylique avec l'acide nitreux. Les conditions de réaction comprennent généralement le maintien d'une basse température pour contrôler la vitesse de réaction et empêcher la formation de sous-produits indésirables . Les méthodes de production industrielle impliquent l'utilisation de réacteurs à grande échelle où l'alcool isoamylique est mis en réaction avec du nitrite de sodium et de l'acide sulfurique pour produire du nitrite d'isoamyle.

Analyse Des Réactions Chimiques

Vaporole, ou nitrite d'isoamyle, subit plusieurs types de réactions chimiques:

Oxydation: Le nitrite d'isoamyle peut être oxydé pour former du nitrate d'isoamyle.

Réduction: Il peut être réduit en alcool isoamylique.

Substitution: Le nitrite d'isoamyle peut subir des réactions de substitution nucléophile où le groupe nitrite est remplacé par d'autres nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium pour l'oxydation et les agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction. Les principaux produits formés à partir de ces réactions comprennent le nitrate d'isoamyle et l'alcool isoamylique .

Applications de la recherche scientifique

Vaporole a une large gamme d'applications de recherche scientifique:

Chimie: Il est utilisé comme réactif en synthèse organique et comme étalon pour l'étalonnage en chromatographie en phase gazeuse.

Biologie: Vaporole est utilisé dans des études relatives à la vasodilatation et aux effets de l'oxyde nitrique sur les systèmes biologiques.

Industrie: Vaporole est utilisé dans la fabrication de parfums et comme solvant dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action de Vaporole implique la libération d'oxyde nitrique, qui signale la relaxation des muscles involontaires. Cela entraîne une vasodilatation, conduisant à une réduction de la pression artérielle systémique et pulmonaire et à une diminution du débit cardiaque . En tant qu'antidote à l'intoxication au cyanure, Vaporole favorise la formation de méthémoglobine, qui se combine avec le cyanure pour former de la cyanméthémoglobine non toxique .

Comparaison Avec Des Composés Similaires

Vaporole est similaire à d'autres nitrites d'alkyle tels que le nitrite de butyle et le nitrite d'éthyle. il est unique dans son utilisation spécifique comme sel odorant et sa combinaison avec des huiles aromatiques comme le citron et la lavande . D'autres composés similaires comprennent:

Nitrite de butyle: Utilisé comme vasodilatateur et inhalant récréatif.

Nitrite d'éthyle: Utilisé dans le traitement de l'angine et comme inhalant récréatif.

Nitrate d'amyle: Similaire au nitrite d'isoamyle mais avec une pharmacocinétique et des applications différentes.

Propriétés

IUPAC Name |

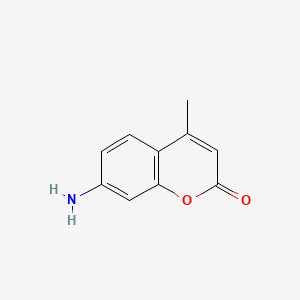

3-methylbutyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2)3-4-8-6-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFXIOWLTKNBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ONO, C5H11NO2 | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025455 | |

| Record name | 3-Methylbutyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals., Isoamyl nitrite is a clear yellow liquid. (NTP, 1992), Yellowish transparent liquid with a penetrating, somewhat fruity odor; Unstable, decomposed by light and air; [Merck Index] Colorless liquid; [MSDSonline], Liquid, YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vaporole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

219 °F at 760 mmHg (NTP, 1992), 205 to 210 °F at 760 mmHg (NTP, 1992), 99.2 °C, 97-99 °C | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vaporole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

50 °F (NTP, 1992), less than 69 °F (NTP, 1992), 3 °C | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Decomposes (NTP, 1992), less than 0.1 mg/mL at 64 °F (NTP, 1992), MISCIBLE WITH ETHER, ALCOHOL, CHLOROFORM, Very slightly soluble in water, Solubility in water: none | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8528 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.875 @ 25 °C, Relative density (water = 1): 0.875 | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (Air=1), Relative vapor density (air = 1): 4.0 | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

43.5 mmHg at 34 °F ; 85.6 mmHg at 75 °F; 174.5 mmHg at 115 °F (NTP, 1992), 26.3 [mmHg], Vapor pressure, kPa at 20 °C: 3.5 | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOAMYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellowish, transparent liquid | |

CAS No. |

463-04-7, 110-46-3 | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl nitrite [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOAMYL NITRITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbutyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ''amyl nitrite'', mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPENTYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N0U5TUC9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOAMYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vaporole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [, ] Isoamyl nitrite, similar to other organic nitrites and nitrates, primarily exerts its vasodilatory effects through its conversion to nitric oxide (NO) within vascular tissues. NO then activates soluble guanylate cyclase, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels. This, in turn, triggers a cascade of events ultimately resulting in the relaxation of vascular smooth muscle, causing vasodilation.

A: [] Although both organic nitrates, like nitroglycerin, and nitrites, like this compound, ultimately release NO to cause vasodilation, their mechanisms differ. Research suggests distinct vascular enzymes are responsible for NO generation from each class. Consequently, their pharmacologic actions, including in vitro vascular effects, in vivo hemodynamics, and tolerance development, exhibit variations.

A: [] Studies in male Sprague-Dawley rats have shown that acute inhalation exposure to this compound influences the HPA axis. While plasma corticosterone levels initially decrease, plasma adrenocorticotropic hormone (ACTH) increases significantly. Additionally, hypothalamic corticotropin-releasing factor (CRF) levels rise, indicating activation of the hypothalamus and pituitary. This suggests a complex interplay where the initial decrease in corticosterone, potentially due to the inhibition of adrenal steroid synthesis or secretion, leads to a compensatory activation of the HPA axis.

ANone: The molecular formula of this compound is C5H11NO2, and its molecular weight is 117.15 g/mol.

A: [] While the provided research excerpts don't detail specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy have been employed for the conclusive identification of this compound in street drugs. [] Additionally, infrared (IR) and UV-Vis spectroscopy have been used to study the photodissociation dynamics and reaction mechanisms involving this compound.

A: [] this compound is known to degrade in sealed ampules. The degradation appears to be autocatalytic, producing gaseous byproducts like nitrogen, nitrous oxide, and carbon dioxide, alongside liquid byproducts, including carboxylic esters and isoamyl alcohol.

A: [] Several factors affect the degradation of this compound, including temperature, the presence of oxygen, water, acid, alcohol, and certain additives.

A: [] Yes, this compound can function as a catalyst in specific organic reactions. For instance, it has been successfully employed as a catalyst in the selective oxidation of benzyl alcohol to benzaldehyde, utilizing molecular oxygen. In this reaction, solid sulfonic acid promotes the in situ generation of the nitrosonium cation from this compound, which is believed to be the active catalytic species.

A: [] Yes, time-dependent density functional theory (TD-DFT) calculations at the B3LYP/6-311G(d,p) level have been employed to investigate the photodissociation dynamics of this compound. These calculations provided insights into the effect of structural modifications on the photolysis process.

A: While the provided research doesn't detail specific formulation strategies, minimizing factors known to accelerate its degradation, such as limiting exposure to oxygen, moisture, and acidic conditions, could enhance its stability. [] Further research into appropriate packaging and excipients that minimize degradation pathways is necessary.

A: [] Research shows that this compound exhibits rapid absorption into both the bloodstream and brain following inhalation exposure. Stable concentrations in blood and various brain regions (hypothalamus, hippocampus, and frontal cortex) were attained within 10 minutes of exposure and remained consistent for at least 30 minutes of continuous inhalation. This rapid uptake highlights its potential for rapid onset of action.

A: [] Studies in congestive heart failure rats revealed differences between organic nitrates and nitrites. While continuous infusion of nitroglycerin resulted in transient reduction in left ventricular end-diastolic pressure (tolerance developed within 10 hours), similar infusions of isobutyl nitrite and this compound maintained their hemodynamic effects for up to 22 hours. This suggests potential therapeutic advantages for organic nitrites in certain cardiovascular conditions where sustained hemodynamic effects are desired.

ANone: The provided research excerpts don't cover aspects of resistance or cross-resistance concerning this compound.

ANone: The provided research excerpts do not discuss specific drug delivery and targeting strategies for this compound.

ANone: The research provided doesn't delve into specific biomarkers for assessing the efficacy or adverse effects of this compound.

A: [] Gas chromatography has been employed to accurately measure this compound concentrations in biological samples, including blood and specific brain regions. This method is particularly useful for pharmacokinetic studies.

A: [] A rapid and sensitive method utilizing flow injection analysis (FIA) coupled with online UV irradiation and luminol chemiluminescence detection has been developed for quantifying this compound in pharmaceutical formulations. This method offers a practical approach for quality control and analysis.

ANone: The provided research excerpts do not contain information regarding the environmental impact or degradation of this compound.

ANone: The research provided doesn't offer specific details on the dissolution rate or solubility profile of this compound.

ANone: While the provided excerpts don't delve into method validation specifics, researchers employing analytical techniques like gas chromatography and flow injection analysis typically validate their methods to ensure accuracy, precision, and specificity for the intended application.

ANone: The provided research excerpts lack information concerning the potential immunogenicity of this compound or its ability to elicit immunological responses.

ANone: The provided research excerpts don't discuss any potential interactions between this compound and drug transporters.

ANone: Information on the potential of this compound to induce or inhibit drug-metabolizing enzymes is not covered in the provided research excerpts.

ANone: The research excerpts lack specific information on the biocompatibility and biodegradability of this compound.

A: [] Research suggests that inhaled aqueous sodium nitrite aerosol shows promise as a potential alternative to organic nitrites for cyanide poisoning treatment. In animal models, it demonstrated a more favorable safety profile compared to this compound, which can produce toxic isoamyl alcohol upon hydrolysis.

ANone: The provided research excerpts do not include information related to the recycling or waste management of this compound.

ANone: The research highlights the application of various tools and techniques, including flow injection analysis, gas chromatography, time-resolved Fourier transform infrared emission spectroscopy, and computational methods like TD-DFT, in studying this compound.

A: [] The discovery of nitric oxide (NO) as a potent vasodilator in 1979 marked a significant milestone. This finding subsequently led to the understanding that nitrovasodilators, like this compound and nitroglycerin, exert their effects by releasing NO.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

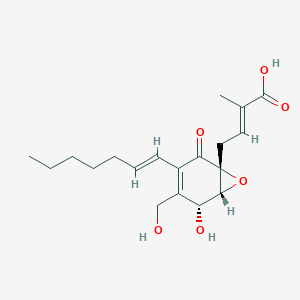

![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)